[2-(2,4-Dichlorophenyl)-3-methylquinolin-4-yl][4-(4-nitrophenyl)piperazin-1-yl]methanone
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Overview
Description
2-(2,4-DICHLOROPHENYL)-3-METHYL-4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as dichlorophenyl, methyl, nitrophenyl, and piperazine. The presence of these groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENYL)-3-METHYL-4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride and an appropriate catalyst.
Attachment of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with the quinoline core.
Nitration: The nitrophenyl group is introduced via a nitration reaction using concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. Continuous flow microreactor systems can be employed to enhance reaction efficiency and control reaction conditions more precisely .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DICHLOROPHENYL)-3-METHYL-4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of 4-aminophenyl derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-(2,4-DICHLOROPHENYL)-3-METHYL-4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLOROPHENYL)-3-METHYL-4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Interacting with DNA: Intercalating into DNA and disrupting replication and transcription processes.
Modulating Receptor Activity: Binding to receptors and altering their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-DICHLOROPHENYL)-4-(DIFLUOROMETHYL)-5-METHYL-1,2,4-TRIAZOL-3-ONE: A key intermediate for the synthesis of triazolinone herbicides.
N-(2,4-DICHLOROPHENYL)-2-[6-METHYL-2,4-DIOXO-3-(THIETAN-3-YL)-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL]ACETAMIDE: A compound with potential biological activities.
Uniqueness
2-(2,4-DICHLOROPHENYL)-3-METHYL-4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C27H22Cl2N4O3 |
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Molecular Weight |
521.4 g/mol |
IUPAC Name |
[2-(2,4-dichlorophenyl)-3-methylquinolin-4-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C27H22Cl2N4O3/c1-17-25(22-4-2-3-5-24(22)30-26(17)21-11-6-18(28)16-23(21)29)27(34)32-14-12-31(13-15-32)19-7-9-20(10-8-19)33(35)36/h2-11,16H,12-15H2,1H3 |
InChI Key |
VEKGPQYPXDNUSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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